molecular formula C15H24N2O2 B124847 Diethyl Rivastigmine CAS No. 1230021-34-7

Diethyl Rivastigmine

Katalognummer B124847
CAS-Nummer: 1230021-34-7
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: GRLIVEWNSBETGE-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl Rivastigmine is a variant of Rivastigmine, which is a cholinesterase inhibitor used to treat mild to moderate dementia in Alzheimer’s and Parkinson’s .


Synthesis Analysis

The synthesis of Rivastigmine involves several steps. It starts with the screening of various compounds, followed by derivatisation and chiral analysis of the compound . The key steps in the synthesis include stereoselective chlorination of a chiral secondary benzylic alcohol intermediate and amination of the corresponding chloride . During the preparation of Rivastigmine, two impurities were detected and identified .


Molecular Structure Analysis

The molecular structure of Diethyl Rivastigmine is C15H24N2O2 . It has been characterized by spectral data including 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

Rivastigmine is prepared by the reaction of N-ethyl-N-methyl carbamoyl chloride with (S)-3-(1-dimethylaminoethyl)phenol . A stability-indicating HPLC analysis method has been developed for quantitative analysis of Rivastigmine .


Physical And Chemical Properties Analysis

Rivastigmine is a carbamate ester obtained by formal condensation of the carboxy group of ethyl (methyl)carbamic acid with the phenolic OH group of 3-[(1S)-1-(dimethylamino)ethyl]phenol . The molecular weight of Diethyl Rivastigmine is 264.36 g/mol .

Wissenschaftliche Forschungsanwendungen

Rivastigmine in Neurological Conditions

Rivastigmine has been evaluated for its efficacy in treating neuropsychiatric complications and cognitive impairments in various neurological conditions. Studies have shown its benefits in treating Parkinsonian psychosis, improving cognitive performance, and enhancing attention in dementia associated with Parkinson's disease (Reading, Luce, & McKeith, 2001); (Wesnes, McKeith, Edgar, Emre, & Lane, 2005).

Rivastigmine's Interaction with Cholinesterases

Rivastigmine is known for its interaction with cholinesterases, a key factor in its use for Alzheimer's disease treatment. It exhibits a varied rate of carbamylation in different cholinesterases, significantly impacting its efficacy and reactivation kinetics (Bar-on, Millard, Harel, Dvir, Enz, Sussman, & Silman, 2002).

Effects on Frontotemporal Dementia

In patients with frontotemporal dementia (FTD), rivastigmine has shown potential benefits. A preliminary study indicated improvements in behavioral changes and reduced caregiver burden among FTD patients treated with rivastigmine (Moretti, Torre, Antonello, Cattaruzza, Cazzato, & Bava, 2004).

Neuropharmacological Actions

Rivastigmine's action on voltage-activated K+ currents in rat hippocampal neurons has been studied, revealing its potential beyond antiacetylcholinesterase activity (Pan, Xu, & Wang, 2003).

Impact on Brain Activation in Alzheimer's Disease

Functional magnetic resonance imaging (fMRI) studies have shown that rivastigmine enhances brain activation in Alzheimer's disease patients, particularly in the fusiform and frontal cortices (Rombouts, Barkhof, van Meel, & Scheltens, 2002).

Nose-to-Brain Delivery Studies

Recent advancements include the optimization of rivastigmine-loaded nanostructured lipid carriers for nose-to-brain delivery, aiming to improve bioavailability for Alzheimer’s disease management (Cunha, Costa, Loureiro, Alves, Peixoto, Forbes, Sousa Lobo, & Silva, 2020).

Cognitive Function in Dementia with Lewy Bodies

Studies have also demonstrated rivastigmine's effects on cognitive function in dementia with Lewy bodies, showing significant improvements in attention, working memory, and episodic secondary memory (Wesnes, McKeith, Ferrara, Emre, del Ser, Spano, Cicin‐Sain, Anand, & Spiegel, 2002).

Other Pharmacological Actions

Rivastigmine's role extends to ameliorating experimentally induced gastric mucosal injury, suggesting potential protective actions against gastric damage while highlighting its diverse pharmacological profile (Khalaf, Ahmed, Welson, & Abdelzaher, 2022).

Rivastigmine in Subcortical Vascular Dementia and Parkinson’s Disease Dementia

The dual inhibition of acetylcholinesterase and butyrylcholinesterase by rivastigmine is beneficial in subcortical vascular dementia and Parkinson’s disease dementia, improving cognition and behavioral symptoms (Kandiah, Pai, Senanarong, Looi, Ampil, Park, Karanam, & Christopher, 2017).

Safety And Hazards

Rivastigmine is classified as having acute toxicity (oral), specific target organ toxicity (repeated exposure), and hazardous to the aquatic environment (chronic hazard) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

Rivastigmine, in particular transdermal administration due to greater tolerability, has the best evidence for treatment of cognitive impairment in Parkinson’s disease dementia (PDD). Research is ongoing to overcome this unmet need for treatment options for cognitive symptoms of PDD . Rivastigmine can modify the levels of several shedding proteins and directs APP processing toward the non-amyloidogenic pathway. This novel property of rivastigmine can be therapeutically exploited for disease-modifying intervention that goes beyond symptomatic treatment for AD .

Eigenschaften

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-6-17(7-2)15(18)19-14-10-8-9-13(11-14)12(3)16(4)5/h8-12H,6-7H2,1-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLIVEWNSBETGE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431357
Record name Diethyl Rivastigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl Rivastigmine

CAS RN

1230021-34-7
Record name Diethyl Rivastigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl Rivastigmine
Reactant of Route 2
Reactant of Route 2
Diethyl Rivastigmine
Reactant of Route 3
Reactant of Route 3
Diethyl Rivastigmine
Reactant of Route 4
Reactant of Route 4
Diethyl Rivastigmine
Reactant of Route 5
Diethyl Rivastigmine
Reactant of Route 6
Diethyl Rivastigmine

Citations

For This Compound
2
Citations
M Srinivasa Rao, SV Rao… - Die Pharmazie-An …, 2010 - ingentaconnect.com
… tion time of diethyl rivastigmine. The structure of … diethyl rivastigmine. In 13C NMR spectrum 34.15 and 34.57 ppm corresponding to CH3 carbon was disappeared in diethyl rivastigmine, …
Number of citations: 4 www.ingentaconnect.com
AK Landge, VK Deshmukh… - Journal of Current …, 2013 - search.proquest.com
… N,N-dimethyl-3-[1dimethylaminoethyl]phenylcarboxylate (dimethyl-rivastigmine) and N,N-diethyl-3-[1dimethylaminoethyl]phenylcarboxamide (diethyl-rivastigmine). Similarly an …
Number of citations: 5 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.